
9-Methyl-9H-purin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-9H-purin-2-ol: is a derivative of purine, a heterocyclic aromatic organic compound. It is characterized by a methyl group attached to the ninth position of the purine ring and a hydroxyl group at the second position. This compound is of interest due to its structural similarity to naturally occurring purines, which play crucial roles in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-2-ol typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: 9-Methyl-9H-purin-2-ol can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in fully alkylated purine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 9-Methyl-9H-purin-2-one.
Reduction: Formation of 9-Methyl-9H-purine.
Substitution: Formation of 9-Methyl-9H-purin-2-halides or 9-Methyl-9H-purin-2-amines.
科学的研究の応用
Chemistry: 9-Methyl-9H-purin-2-ol is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in mimicking natural purines. It is used in the investigation of enzyme-substrate interactions and nucleic acid analogs.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active purines. It is explored for its antiviral and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 9-Methyl-9H-purin-2-ol involves its interaction with biological macromolecules such as enzymes and nucleic acids. The hydroxyl group at the second position can form hydrogen bonds, facilitating binding to active sites of enzymes or base pairing with nucleotides. This interaction can inhibit enzyme activity or interfere with nucleic acid replication and transcription processes.
類似化合物との比較
9-Methyl-9H-purin-6-amine: Similar in structure but with an amine group at the sixth position.
9-Methyl-9H-purin-2-one: An oxidized form with a ketone group at the second position.
9-Methyl-9H-purin-2-thiol: Contains a thiol group at the second position.
Uniqueness: 9-Methyl-9H-purin-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in hydrogen bonding makes it a valuable compound in biochemical studies and pharmaceutical development.
特性
分子式 |
C6H6N4O |
|---|---|
分子量 |
150.14 g/mol |
IUPAC名 |
9-methyl-3H-purin-2-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-8-4-2-7-6(11)9-5(4)10/h2-3H,1H3,(H,7,9,11) |
InChIキー |
KAFRGVQIHRFFBB-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1NC(=O)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


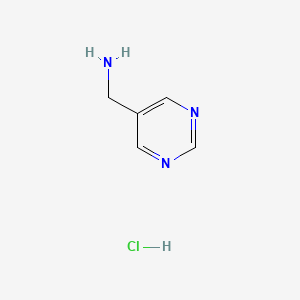
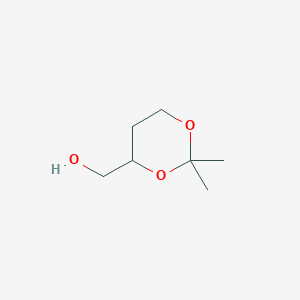


![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
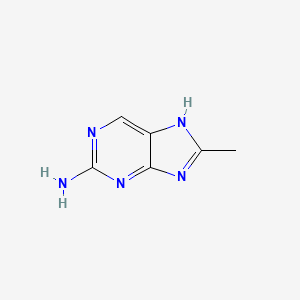
![6,9-Dioxa-1,3-diazaspiro[4.4]nonane](/img/structure/B11922771.png)
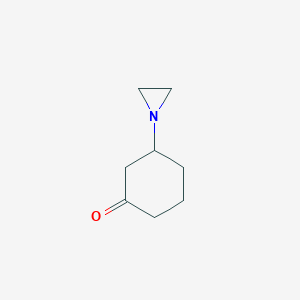

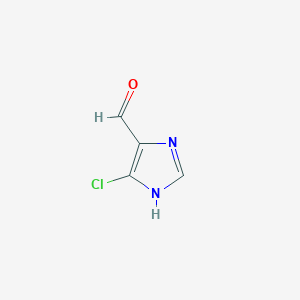
![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)

